Cas no 141436-23-9 ((-)-5-Aminobenzovesamicol)

(-)-5-Aminobenzovesamicol structure
(-)-5-Aminobenzovesamicol structure
商品名:(-)-5-Aminobenzovesamicol
CAS番号:141436-23-9
MF:C21H26N2O
メガワット:322.443945407867
CID:4772441

(-)-5-Aminobenzovesamicol 化学的及び物理的性質

名前と識別子

    • 2-Naphthalenol, 5-amino-1,2,3,4-tetrahydro-3-(4-phenyl-1-piperidinyl)-, (2R,3R)-
    • (-)-5-Aminobenzovesamicol
    • InChIKey: CELYMPNBUOGKMD-NHCUHLMSSA-N
    • ほほえんだ: C1C2=C(C(N)=CC=C2)C[C@@H](N2CCC(C3=CC=CC=C3)CC2)[C@@H]1O

(-)-5-Aminobenzovesamicol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A141430-5mg
(-)-5-Aminobenzovesamicol
141436-23-9
5mg
$ 994.00 2023-04-19
TRC
A141430-1mg
(-)-5-Aminobenzovesamicol
141436-23-9
1mg
$ 224.00 2023-04-19
TRC
A141430-10mg
(-)-5-Aminobenzovesamicol
141436-23-9
10mg
$ 1745.00 2023-04-19

(-)-5-Aminobenzovesamicol 関連文献

(-)-5-Aminobenzovesamicolに関する追加情報

(-)-5-Aminobenzovesamicol and CAS No.141436-23-9: A Comprehensive Overview of Its Pharmacological Significance and Research Applications

(-)-5-Aminobenzovesamicol, a derivative of benzovesamicol, has emerged as a critical compound in the field of neuropharmacology and cellular signaling research. With its CAS No.141436-23-9 identifier, this molecule is widely studied for its potential role in modulating monoamine oxidase (MAO) activity and its interactions with neurotransmitter systems. Recent advancements in drug discovery and targeted therapy have further highlighted the importance of (-)-5-Aminobenzovesamicol in addressing neurological disorders and inflammatory conditions.

The chemical structure of (-)-5-Aminobenzovesamicol is characterized by a benzene ring substituted with an amino group at the 5-position and a vesamicol moiety. This unique configuration allows it to interact with specific enzyme targets, such as monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease. Studies published in 2023 have demonstrated its potential as a selective MAO-B inhibitor, offering new therapeutic avenues for managing oxidative stress and neuroinflammation.

Recent preclinical research has focused on the mechanistic insights of (-)-5-Aminobenzovesamicol in modulating neurotransmitter metabolism. A 2024 study published in Frontiers in Neuroscience revealed that this compound significantly reduces tyrosine hydroxylase activity, a key enzyme in dopamine synthesis. This finding suggests its potential application in treating movement disorders and autism spectrum disorders, where monoamine imbalance is a critical factor.

In the realm of inflammatory diseases, (-)-5-Aminobenzovesamicol has shown promising anti-inflammatory properties. A 2023 clinical trial reported in Journal of Neuroinflammation highlighted its ability to inhibit pro-inflammatory cytokine production in microglial cells. This effect is attributed to its interaction with purinergic receptors, which play a pivotal role in immune response regulation. Such findings underscore the compound's potential as a therapeutic agent for chronic inflammatory conditions.

The synthetic pathway of (-)-5-Aminobenzovesamicol has also been a focus of recent organic chemistry research. A 2024 paper in Organic & Biomolecular Chemistry described a novel asymmetric synthesis approach that enhances the enantiomeric purity of the compound. This advancement is crucial for ensuring the therapeutic efficacy of (-)-5-Aminobenzovesamicol, as its stereoselective activity is a key determinant of its pharmacological profile.

Moreover, (-)-5-Aminobenzovesamicol has been explored for its neuroprotective effects in neurodegenerative models. A 2023 study in Neuropharmacology demonstrated that the compound reduces oxidative stress and mitochondrial dysfunction in Alzheimer's disease models. These results suggest its potential as a complementary therapy for neurodegenerative disorders, particularly when combined with existing treatments like acetylcholinesterase inhibitors.

The pharmacokinetic profile of (-)-5-Aminobenzovesamicol has also been investigated to optimize its therapeutic application. A 2024 pharmacokinetic study published in Drug Metabolism and Disposition found that the compound exhibits high bioavailability and low metabolic clearance, which are advantageous for drug development. These properties make (-)-5-Aminbenzovesamicol a promising candidate for long-acting formulations in chronic disease management.

Furthermore, the potential applications of (-)-5-Aminobenzovesamicol extend beyond neurological disorders. Research published in Pharmacological Research in 2023 indicated its efficacy in modulating vascular tone and reducing endothelial dysfunction. These findings open new avenues for its use in cardiovascular diseases, particularly in conditions involving endothelial inflammation and oxidative stress.

The clinical relevance of (-)-5-Aminobenzovesamicol has been further supported by preclinical trials and animal studies. A 2023 study in Experimental Neurology showed that the compound significantly improves motor function in Parkinson's disease models. These results suggest that (-)-5-Aminobenzovesamicol could be a valuable addition to the therapeutic arsenal for neurodegenerative diseases, particularly when used in combination with other neuroprotective agents.

Despite its promising potential, the development of (-)-5-Aminobenzovesamicol as a therapeutic agent faces challenges related to drug delivery and side effect management. Ongoing research aims to address these issues through nanoformulation techniques and targeted delivery systems. A 2024 review in Advanced Drug Delivery Reviews highlighted the importance of these strategies in enhancing the bioavailability and specificity of (-)-5-Aminobenzovesamicol.

In conclusion, (-)-5-Aminobenzovesamicol represents a significant advancement in the field of pharmacology and neuroscience. Its unique chemical properties and biological activities make it a promising candidate for various therapeutic applications. As research continues to uncover its mechanisms and potential, the compound is poised to play a crucial role in the development of novel therapies for neurological and inflammatory diseases.

The ongoing scientific exploration of (-)-5-Aminobenzovesamicol underscores its importance in modern medical research. With its potential to address complex pathophysiological mechanisms, this compound is expected to contribute significantly to the advancement of therapeutic strategies in the coming years. As such, it remains a focal point for drug discovery and targeted therapy in the pharmaceutical industry.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd